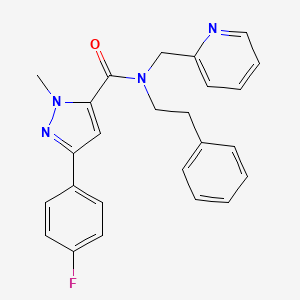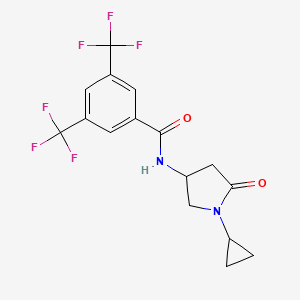
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a benzamide moiety with trifluoromethyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps:
-
Formation of the Pyrrolidinone Ring: : The initial step involves the synthesis of the pyrrolidinone ring, which can be achieved through cyclization reactions. For instance, starting from a suitable amine and an α,β-unsaturated carbonyl compound, the cyclization can be facilitated under acidic or basic conditions.
-
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions. This involves the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper.
-
Attachment of the Benzamide Moiety: : The final step involves the coupling of the pyrrolidinone intermediate with a benzoyl chloride derivative containing trifluoromethyl groups. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for cyclopropanation and automated synthesis platforms for amide bond formation. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation. Its trifluoromethyl groups are known to enhance metabolic stability and bioavailability, making it a valuable candidate in drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and trifluoromethyl groups enhance its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
相似化合物的比较
Similar Compounds
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-dichlorobenzamide
Uniqueness
Compared to similar compounds, N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of two trifluoromethyl groups on the benzamide moiety. This structural feature enhances its lipophilicity, metabolic stability, and potential biological activity, making it a promising candidate for further research and development.
属性
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O2/c17-15(18,19)9-3-8(4-10(5-9)16(20,21)22)14(26)23-11-6-13(25)24(7-11)12-1-2-12/h3-5,11-12H,1-2,6-7H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZVJSSRPDMNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
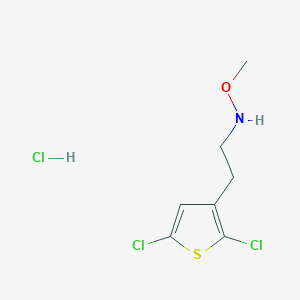
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2445894.png)

![3-Bromo-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B2445897.png)
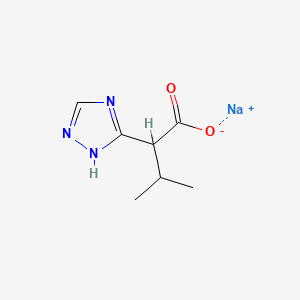
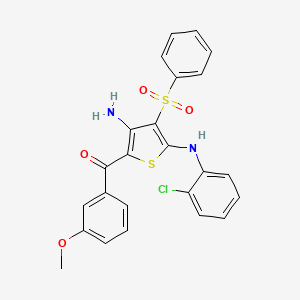
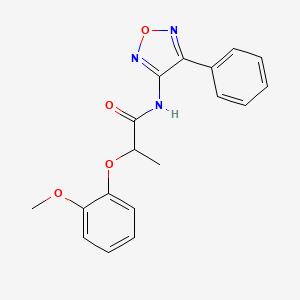
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2445904.png)
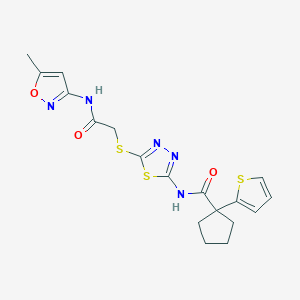
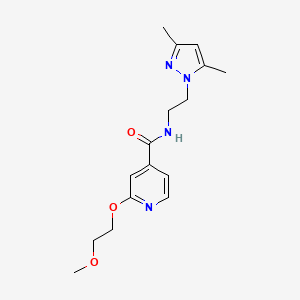
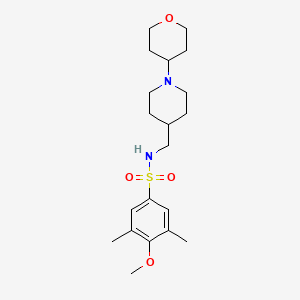
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)
![2-METHYL-3-[(4-METHYLPIPERIDIN-1-YL)(PYRIDIN-4-YL)METHYL]-1H-INDOLE](/img/structure/B2445913.png)
